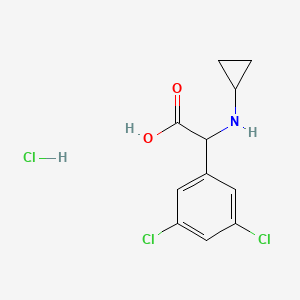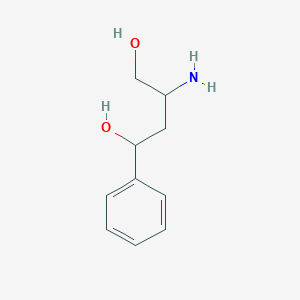
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number 1423032-82-9. It has a molecular weight of 204.32 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is1S/C13H20N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” has a boiling point of 99-103C/0.3mb . It is a liquid at room temperature .Applications De Recherche Scientifique
Antidepressant-like Activity
Research has indicated that derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, show promise as antidepressants. Specifically, these compounds have been designed as biased agonists of serotonin 5-HT1A receptors, demonstrating a preference for ERK1/2 phosphorylation. This characteristic has been linked to robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).
Antimicrobial Properties
Some derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been synthesized and evaluated for their antimicrobial activities. For instance, 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines were found to exhibit varying degrees of antibacterial and antifungal activity (Visagaperumal et al., 2010).
Anticonvulsant Potential
Derivatives of this compound have also been explored for their anticonvulsant properties. Schiff bases of 3-aminomethyl pyridine, for instance, have shown protective effects against seizures when administered intraperitoneally in various models (Pandey & Srivastava, 2011).
Catalytic Applications
In the realm of chemistry, derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been used in catalytic applications. For example, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to be effective in C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles with good activity and selectivity (Roffe et al., 2016).
Cytotoxic Agents
In cancer research, certain N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which can be derived from 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, have shown potential as cytotoxic agents against various cancer cell lines. Some of these compounds have exhibited comparable or even better cytotoxic activity than doxorubicin, a commonly used chemotherapy drug (Ramazani et al., 2014).
Stabilization of Parallel Turn Conformations
In peptide research, derivatives like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine have been designed to stabilize parallel turn conformations in short peptide sequences, demonstrating the compound's utility in the field of bioorganic chemistry (Bucci et al., 2018).
Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for their applications in cellular imaging and photocytotoxicity. These complexes are known to exhibit significant photocytotoxicity in red light, making them of interest for medical imaging and cancer therapy (Basu et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H314, H315, H318, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye damage (H318), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
(1-benzyl-4-ethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(13-16)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQROPHOWGHQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1376545.png)


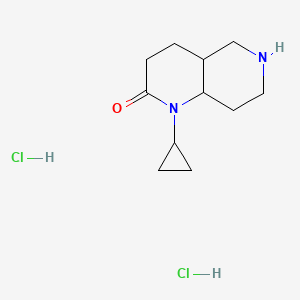
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
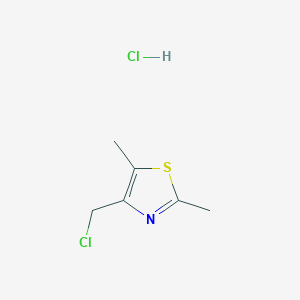

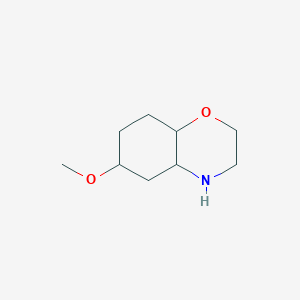

amine hydrochloride](/img/structure/B1376555.png)


